

## Carbodine (C<sub>10</sub>H<sub>15</sub>N<sub>3</sub>O<sub>4</sub>): A Technical Whitepaper on a Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Carbodine**, a carbocyclic analog of cytidine with the molecular formula C<sub>10</sub>H<sub>15</sub>N<sub>3</sub>O<sub>4</sub>, has demonstrated significant potential as a broad-spectrum antiviral agent. This document provides a comprehensive technical overview of **Carbodine**, including its chemical properties, synthesis, mechanism of action, in vitro efficacy, and detailed experimental protocols. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding. This whitepaper is intended to serve as a core resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

## Introduction

**Carbodine**, also known as Carbocyclic cytidine, is a nucleoside analog that has shown promising antiviral activity, particularly against influenza viruses.[1] Its unique carbocyclic structure, where a methylene group replaces the oxygen atom in the ribose ring, confers enhanced stability against enzymatic degradation compared to natural nucleosides. This stability, coupled with its potent antiviral properties, makes **Carbodine** a compelling candidate for further investigation and development.

## **Chemical and Physical Properties**



**Carbodine** is chemically named 4-amino-1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one. A summary of its key chemical and physical properties is presented in Table 1.

| Property            | Value                       | Source       |  |
|---------------------|-----------------------------|--------------|--|
| Molecular Formula   | C10H15N3O4                  | PubChem      |  |
| Molecular Weight    | 241.24 g/mol                | PubChem      |  |
| CAS Number          | 71184-20-8                  | PubChem      |  |
| Synonyms            | Carbocyclic cytidine, C-Cyd | PubChem      |  |
| Storage Temperature | -20°C                       | ChemicalBook |  |
| Solubility          | Soluble in DMSO             | ChemicalBook |  |

## **Synthesis of Carbodine**

The enantioselective synthesis of carbocyclic nucleosides like **Carbodine** is a well-established field of organic chemistry. While a specific, detailed protocol for the industrial-scale synthesis of **Carbodine** is proprietary, the general approach involves the stereoselective construction of the functionalized cyclopentane ring followed by the coupling of the pyrimidine base.

A common strategy for the synthesis of the carbocyclic core involves a Diels-Alder reaction to establish the cyclopentene ring with the desired stereochemistry. Subsequent functional group manipulations, including dihydroxylation and introduction of the hydroxymethyl group, yield the key carbocyclic intermediate. The pyrimidine base (cytosine) is then coupled to this intermediate, often via a Mitsunobu reaction or by activating the base with a silylating agent, to form the final **Carbodine** product. Purification is typically achieved through chromatographic techniques.

## **In Vitro Antiviral Activity**

**Carbodine** has demonstrated significant in vitro activity against various strains of influenza A virus. The primary method for evaluating this activity is the cytopathic effect (CPE) inhibition assay using Madin-Darby Canine Kidney (MDCK) cells. The 50% minimum inhibitory



concentration (MIC<sub>50</sub>) for **Carbodine** against human influenza type A viruses has been determined to be approximately 2.6 μg/mL.[1]

| Virus Strain                         | Cell Line | Assay Type     | IC50 / MIC50 |
|--------------------------------------|-----------|----------------|--------------|
| Influenza A/PR/8/34<br>(H1N1)        | MDCK      | CPE Inhibition | ~2.6 μg/mL   |
| Influenza A/Hong<br>Kong/8/68 (H3N2) | MDCK      | CPE Inhibition | ~2.6 μg/mL   |

## **Mechanism of Action**

The antiviral activity of **Carbodine** is attributed to its intracellular conversion to the active triphosphate form, **Carbodine** triphosphate. This conversion is a critical step for its therapeutic effect.

## **Cellular Uptake and Metabolic Activation**

**Carbodine**, being a nucleoside analog, is actively transported into host cells via human equilibrative nucleoside transporters (hENT1). Once inside the cell, it undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to yield the active **Carbodine** triphosphate. This metabolic activation pathway is crucial for the drug's efficacy. The initial and rate-limiting step is the conversion to the monophosphate form, which is catalyzed by uridine-cytidine kinases (UCK1 and UCK2). Subsequent phosphorylation to the diphosphate and triphosphate forms is carried out by other cellular nucleotide kinases.



Click to download full resolution via product page

**Figure 1:** Metabolic activation pathway of **Carbodine**.

## Inhibition of Viral RNA-Dependent RNA Polymerase



Carbodine triphosphate acts as a competitive inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome. By mimicking the natural nucleoside triphosphate (cytidine triphosphate), Carbodine triphosphate binds to the active site of the viral RdRp. The incorporation of Carbodine monophosphate into the growing viral RNA chain leads to premature chain termination, thereby halting viral replication. The carbocyclic nature of the sugar moiety, lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, is the structural basis for this chain termination.



Click to download full resolution via product page

Figure 2: Mechanism of influenza virus RNA polymerase inhibition.

# Experimental Protocols In Vitro Antiviral Assay: Cytopathic Effect (CPE) Inhibition



This protocol describes a typical CPE inhibition assay to determine the antiviral activity of **Carbodine** against influenza virus in MDCK cells.

#### Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Influenza virus stock (e.g., A/PR/8/34)
- Carbodine stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
- 96-well cell culture plates

#### Procedure:

- Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10<sup>4</sup> cells/well in DMEM supplemented with 10% FBS and incubate at 37°C in a 5% CO<sub>2</sub> incubator until a confluent monolayer is formed (approximately 24 hours).
- Compound Preparation: Prepare serial dilutions of Carbodine in infection medium (DMEM with 2 μg/mL TPCK-trypsin).
- Virus Infection: Aspirate the growth medium from the cells and infect with influenza virus at a multiplicity of infection (MOI) of 0.01 in infection medium.
- Compound Addition: Immediately after infection, add the serially diluted Carbodine to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).







- Incubation: Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 48-72 hours, or until approximately 90% CPE is observed in the virus control wells.
- Quantification of CPE: Assess cell viability using a suitable method, such as the MTT assay.
   Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
- Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control. The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.





Click to download full resolution via product page

Figure 3: Experimental workflow for the CPE inhibition assay.



## Synthesis of Carbodine (Illustrative)

The following is an illustrative, generalized protocol for the synthesis of a carbocyclic nucleoside like **Carbodine**. Specific reagents, conditions, and yields would need to be optimized.

#### Step 1: Synthesis of the Carbocyclic Core

- Protect the hydroxyl groups of a suitable cyclopentene precursor (e.g., derived from a chiral pool starting material) with appropriate protecting groups (e.g., silyl ethers).
- Perform a stereoselective dihydroxylation of the double bond using an oxidizing agent like osmium tetroxide.
- Selectively protect one of the newly formed hydroxyl groups.
- Convert the remaining free hydroxyl group into a leaving group (e.g., a tosylate or mesylate).
- Displace the leaving group with a cyanide nucleophile.
- Reduce the nitrile to an amine, which will be the point of attachment for the pyrimidine base.

#### Step 2: Coupling of the Pyrimidine Base

- Protect the exocyclic amino group of cytosine.
- Couple the protected cytosine to the carbocyclic amine from Step 1 using a suitable coupling method (e.g., formation of a urea linkage followed by cyclization).

#### Step 3: Deprotection

- Remove all protecting groups from the carbocyclic core and the cytosine base using appropriate deprotection conditions (e.g., fluoride for silyl ethers, acid or base for other protecting groups) to yield **Carbodine**.
- Purify the final product by column chromatography or recrystallization.

## Conclusion



**Carbodine** is a promising antiviral compound with a well-defined mechanism of action against influenza viruses. Its carbocyclic structure provides enhanced stability, and its intracellular activation to the triphosphate form allows for potent and selective inhibition of the viral RNA-dependent RNA polymerase. The data and protocols presented in this whitepaper provide a solid foundation for further research and development of **Carbodine** as a potential therapeutic agent. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the evaluation of its activity against a broader range of RNA viruses.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Evaluation of carbodine, the carbocyclic analog of cytidine, and related carbocyclic analogs of pyrimidine nucleosides for antiviral activity against human influenza Type A viruses PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Carbodine (C10H15N3O4): A Technical Whitepaper on a Novel Antiviral Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194034#carbodine-molecular-formula-c10h15n3o4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com